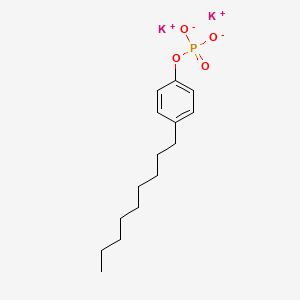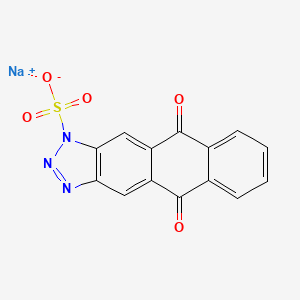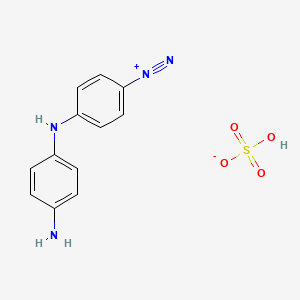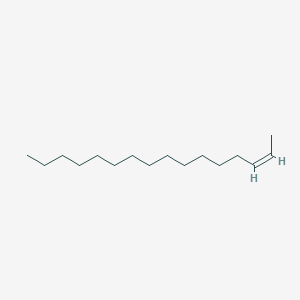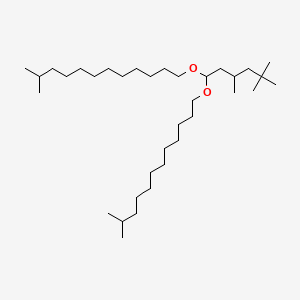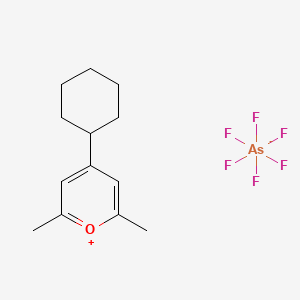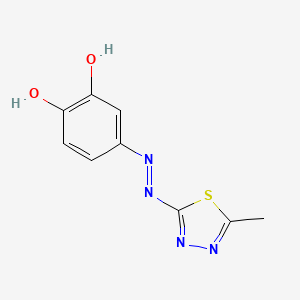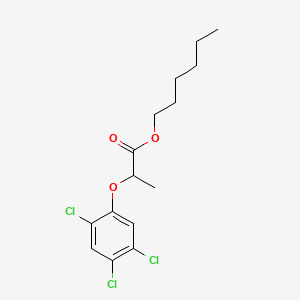
2-(2,3,4-Trimethoxyphenyl)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4-Trimethoxyphenyl)propionic acid is an organic compound with the molecular formula C12H16O5 It is a derivative of propionic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 3, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2,3,4-trimethoxyphenylpropan-2-ol.
Oxidation: The alcohol is then oxidized to 2,3,4-trimethoxyphenylpropan-2-one using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Hydrolysis: Finally, the ketone is hydrolyzed to this compound using a strong acid like hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
2-(2,3,4-Trimethoxyphenyl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)propionic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress.
Signal Transduction: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Enzyme Inhibition: The compound can inhibit specific enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)propionic acid
- 3-(2,3,4-Trimethoxyphenyl)propionic acid
- 2-(2,4,5-Trimethoxyphenyl)propionic acid
Uniqueness
2-(2,3,4-Trimethoxyphenyl)propionic acid is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
71989-99-6 |
|---|---|
分子式 |
C12H16O5 |
分子量 |
240.25 g/mol |
IUPAC 名称 |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14) |
InChI 键 |
YAURVMGBGYEPTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


